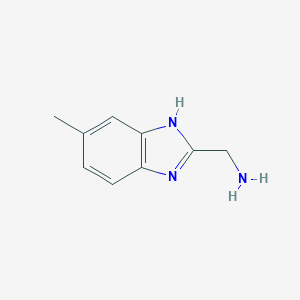
1-(6-甲基-1H-苯并咪唑-2-基)甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine and its derivatives typically involves the reaction of benzimidazole with different substituents. For instance, some derivatives have been synthesized by refluxing benzotriazole with substituted aldehydes and ammonium chloride in ethanol, with structures characterized by IR and 1H NMR spectral data (D. Visagaperumal et al., 2010). Another pathway involves the reaction of o-phenylenediamine with amino acids, leading to 2-substituted benzimidazole derivatives confirmed by various spectral methods (O. Ajani et al., 2016).
Molecular Structure Analysis
Molecular structure analyses of benzimidazole derivatives often utilize techniques such as IR, UV, 1H-NMR, 13C-NMR, Mass spectral, and analytical data to confirm the chemical structures of synthesized compounds. For example, Curtis reactions with Zn complexes derived from 2-(Aminomethyl)Benzimidazole have provided insight into the chelate structures stabilized by hydrogen bonds, with theoretical and experimental NMR studies confirming metal-ligand bonding (E. B. Patricio-Rangel et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 1-(6-methyl-1H-benzimidazol-2-yl)methanamine derivatives often aim at exploring their potential as antimicrobial agents. Various derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing variable degrees of effectiveness. These activities are typically determined through methods such as the disc diffusion method and minimum inhibitory concentration (MIC) assessments (Kuldipsinh P. Barot et al., 2017).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including 1-(6-methyl-1H-benzimidazol-2-yl)methanamine, are crucial for understanding their solubility, stability, and potential applications. These properties are often analyzed through spectroscopic techniques and crystallography to determine aspects like solubility and thermal stability.
Chemical Properties Analysis
Chemical property analysis of these derivatives focuses on their reactivity, potential as antimicrobial agents, and interactions with metals in complex formation. Studies have shown that metal complexes of benzimidazole derivatives exhibit higher antimicrobial activity than the free ligand, indicating the significance of these compounds in medicinal chemistry (R. Elayaperumal et al., 2014).
科学研究应用
-
Vibrational Spectroscopy and Quantum Computational Studies
- Field: Physical Chemistry
- Application: Benzimidazole derivatives are used in vibrational spectroscopy and quantum computational studies .
- Method: The Vibrational Energy Distribution Analysis (VEDA) program is used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .
- Results: Theoretical and actual NMR chemical shifts were found to be quite similar .
-
Synthesis of Benzimidazole Derivatives
-
Biological Evaluation
- Field: Biochemistry
- Application: Benzimidazole derivatives have multifarious activities like antitumor, antifungal, antiviral, antiulcer, anticoagulant, antiallergic activities .
- Method: Synthesis of benzimidazole derivatives .
- Results: Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market .
-
Inhibitory Actions Against S. aureus and M. tuberculosis H37Rv
- Field: Microbiology
- Application: Benzimidazole derivatives exert good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .
- Method: Not specified .
- Results: The derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted exerted good to moderate inhibitory actions .
-
Preparation of Metal Complexes
-
Antidiabetic Applications
-
Antimicrobial and Antifungal Applications
-
Antiviral Applications
-
Anti-inflammatory Applications
-
Anticancer Applications
-
Synthesis of Biheterocyclic Motifs
- Field: Organic Chemistry
- Application: Benzimidazole derivatives are used in the synthesis of various biheterocyclic motifs .
- Method: The rearrangement of 2,3-diphenylquinoxaline by Ogg and Bergstrom is one of the methods used .
- Results: The review contains over 131 references and covers all of the literature, from the first report of the rearrangement of 2,3-diphenylquinoxaline by Ogg and Bergstrom in 1931 up to more recent examples in the past few years .
-
Antibacterial Agents
未来方向
The future directions for research on “1-(6-methyl-1H-benzimidazol-2-yl)methanamine” could include further studies on its potential applications in the medical field, particularly in cancer treatment and HIV therapy . Additionally, more research is needed to fully understand its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
属性
IUPAC Name |
(6-methyl-1H-benzimidazol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGZSWYLXQOOPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358920 |
Source


|
| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methyl-1H-benzimidazol-2-yl)methanamine | |
CAS RN |
115087-90-6 |
Source


|
| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)

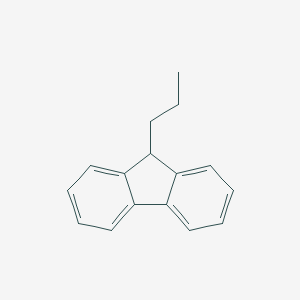
![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)

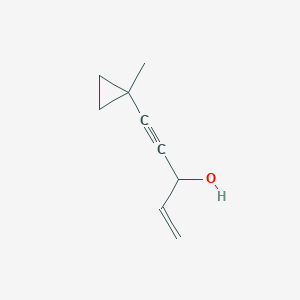
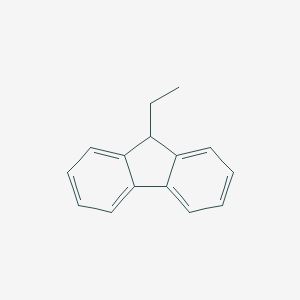
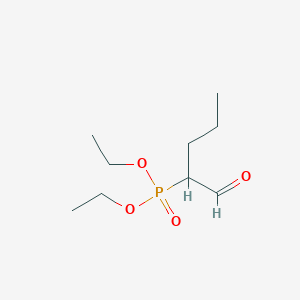
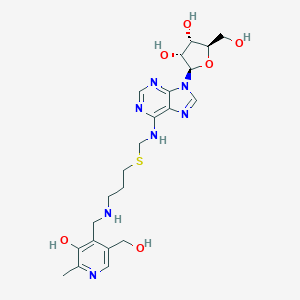
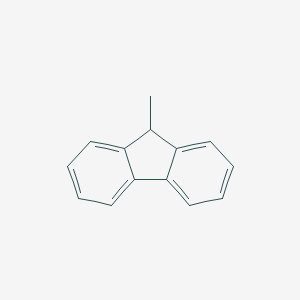
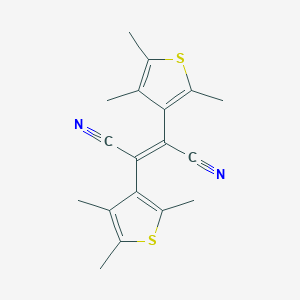
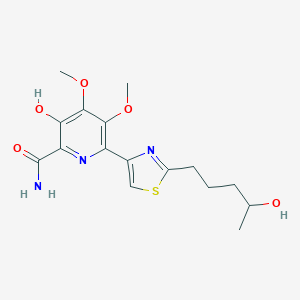
![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)